molecular formula C15H19BrN2S B4942545 3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide

3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide

Cat. No.: B4942545
M. Wt: 339.3 g/mol
InChI Key: WDQJLPXFPRDNGB-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butylphenyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the base-catalyzed cyclization of 2-[(2,3-dibromopropyl)sulfonyl]-1H-benzimidazole, leading to the formation of the desired imidazo[2,1-b][1,3]thiazole derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide stands out due to the presence of the tert-butylphenyl group, which enhances its stability and lipophilicity. This unique structural feature contributes to its improved biological activity and potential for various applications in medicinal chemistry and industry .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S.BrH/c1-15(2,3)12-6-4-11(5-7-12)13-10-18-14-16-8-9-17(13)14;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQJLPXFPRDNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC3=NCCN23.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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